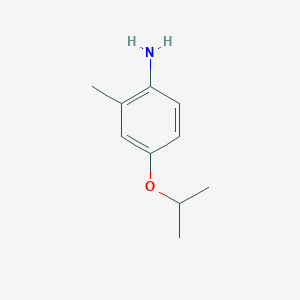

2-Methyl-4-(propan-2-yloxy)aniline

描述

Significance within the Class of Substituted Anilines

Substituted anilines are a class of compounds that form the basis for many dyes, polymers, and pharmaceuticals. The specific nature and position of the substituent groups on the aniline (B41778) ring dramatically influence the compound's chemical and physical properties. In 2-Methyl-4-(propan-2-yloxy)aniline, the presence of both an electron-donating methyl group and a bulky isopropoxy group affects the reactivity of the aromatic ring and the basicity of the amino group.

The isopropoxy group, in particular, increases the molecule's lipophilicity, which can be a desirable trait in the development of bioactive compounds. This structural feature can influence how the molecule interacts with biological systems. The compound serves as a valuable building block, allowing for the introduction of this specific substitution pattern into more complex molecular architectures.

Contemporary Research Context and Unexplored Potentials in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, this compound is primarily utilized as an intermediate. Its aniline functional group can participate in a variety of chemical transformations, including oxidation to form quinones, reduction to other amine derivatives, and electrophilic aromatic substitution reactions. These reactions allow for the construction of more complex molecules. For instance, it can be a precursor in the synthesis of specialized ligands or in cross-coupling reactions.

The potential applications in medicinal chemistry are an active area of investigation. Research is ongoing to explore its possible biological activities, with some studies focusing on its potential antimicrobial and anti-inflammatory properties. The structural motifs present in this compound are found in various pharmacologically active compounds, suggesting its utility as a scaffold for the development of new pharmaceutical agents. The exploration of its derivatives, such as fluorinated analogues, which show enhanced metabolic stability, further highlights the untapped potential of this chemical scaffold.

Scope and Objectives of the Research Outline

The primary objective of research involving this compound is to fully elucidate its synthetic utility and biological activity. The scope of such research would encompass:

Synthetic Methodology Development: To devise novel and efficient synthetic routes to produce this compound and its derivatives. This includes optimizing reaction conditions for processes like O-alkylation to improve yield and purity.

Exploration of Chemical Reactivity: To systematically investigate the reactivity of the compound in various organic reactions to expand its applications as a chemical intermediate.

Biological Screening and Lead Optimization: To conduct comprehensive screening of the compound and its newly synthesized derivatives for a range of biological activities. Promising candidates would then undergo further structural modification to enhance their potency and selectivity.

Structure-Activity Relationship (SAR) Studies: To establish a clear relationship between the chemical structure of these aniline derivatives and their biological function, guiding the rational design of new and more effective compounds.

This focused research aims to unlock the full potential of this compound as a versatile tool in both industrial and academic chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTUVNACBIUMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588501 | |

| Record name | 2-Methyl-4-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676366-02-2 | |

| Record name | 2-Methyl-4-(1-methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676366-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Methyl 4 Propan 2 Yloxy Aniline and Its Analogues

Established Synthetic Pathways to 2-Methyl-4-(propan-2-yloxy)aniline and Related Aniline (B41778) Structures

The synthesis of substituted anilines, such as this compound, relies on a foundation of well-established organic reactions. These methods are prized for their reliability and scalability in producing the target molecule and its structural relatives.

Nucleophilic Substitution Reactions in Aromatic Amine Synthesis

Nucleophilic substitution is a cornerstone of synthetic organic chemistry for the formation of carbon-heteroatom bonds, including the carbon-nitrogen and carbon-oxygen bonds present in this compound. fishersci.co.ukacs.org

One of the most fundamental approaches to forming the ether linkage in aryl alkoxy amines is the Williamson ether synthesis . This reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion. wikipedia.orgbyjus.com In the context of synthesizing the target compound, this would typically involve the reaction of a substituted p-aminophenol derivative with an isopropyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic carbon of the alkyl halide. wikipedia.orgmasterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference(s) |

| Sodium ethoxide | Chloroethane | SN2 reaction | Diethyl ether | wikipedia.org |

| Alcohol | Alkyl halide | Base (e.g., NaH), Solvent (e.g., THF) | Ether | masterorganicchemistry.com |

This interactive table summarizes the general conditions for the Williamson ether synthesis.

For the formation of the amine group on the aromatic ring, nucleophilic aromatic substitution (SNAr) can be employed, especially when the aromatic ring is activated by electron-withdrawing groups. fishersci.co.uknumberanalytics.com However, a more contemporary and widely applicable method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orglibretexts.org The reaction couples an amine with an aryl halide or triflate and has several generations of catalyst systems that allow for the reaction to proceed under mild conditions. wikipedia.org For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF was a significant development, enabling the efficient coupling of primary amines. wikipedia.org

| Reaction Type | Catalyst/Reagent | Substrates | Significance | Reference(s) |

| Buchwald-Hartwig | Palladium catalyst, phosphine ligand, base | Aryl halide/triflate, Amine | Versatile C-N bond formation | wikipedia.orgorganic-chemistry.org |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Aryl halide with electron-withdrawing groups | Classic method for aryl amine synthesis | fishersci.co.uknumberanalytics.com |

This interactive table compares two key methods for aromatic amination.

Multi-Step Synthesis Approaches for Aryl Alkoxy Amines

The synthesis of complex substituted anilines like this compound often necessitates a multi-step approach to install the various functional groups with the correct regiochemistry. A common strategy involves the initial nitration of a substituted benzene (B151609) ring, followed by etherification and subsequent reduction of the nitro group to an amine.

A specific example is the synthesis of a related compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, which starts from 2-chloro-4-fluorotoluene. google.com This synthesis pathway highlights several key transformations applicable to the synthesis of the target molecule:

Nitration: The starting aromatic compound is treated with nitric acid to introduce a nitro group onto the ring. google.com

Nucleophilic Substitution (Etherification): The nitro-substituted intermediate is then reacted with isopropanol (B130326) in the presence of a base like cesium carbonate to form the isopropoxy ether linkage. google.com

Coupling Reaction: Further modification is carried out through a coupling reaction. google.com

Reduction: Finally, the nitro group is reduced to the primary amine, often through catalytic hydrogenation, to yield the final product. google.com

This sequence ensures the correct placement of the methyl, isopropoxy, and amino groups on the aniline ring.

Precursor Derivatization and Protection Strategies

In multi-step syntheses, the derivatization of precursors and the use of protecting groups are critical strategies to ensure high yields and selectivity. The introduction of a nitro group, as mentioned previously, is a prime example of precursor derivatization, where the nitro group serves as a masked form of the amine. google.com

Another common strategy is the protection of the amine functionality itself, often through acylation to form an amide. For example, o-toluidine (B26562) can be acetylated before subsequent reactions like nitration. google.com This serves two purposes: it deactivates the amine towards strong oxidizing agents and directs subsequent electrophilic substitution to specific positions on the aromatic ring. The protecting group can then be removed in a later step, typically by hydrolysis under acidic or basic conditions, to regenerate the amine. google.com

Advanced Synthetic Techniques for Analogues and Derivatives

As the demand for structurally novel and complex molecules grows, advanced synthetic techniques are being developed to create analogues and derivatives of compounds like this compound, particularly those possessing chirality or increased molecular complexity.

Enantioselective Methods for Chiral Nitrogen-Containing Molecules

While this compound itself is not chiral, the development of enantioselective methods is crucial for synthesizing chiral analogues and derivatives, which are of significant interest in medicinal chemistry and materials science. acs.orgacs.org Recent breakthroughs have provided new ways to create chiral nitrogen-containing molecules with high enantioselectivity.

One notable discovery is a method for the enantioselective synthesis of chiral nitrogen compounds that was found serendipitously. chemistryworld.com This highlights the ongoing innovation in the field. Other advanced strategies include organocatalytic tandem reactions, such as a nitro-Michael–nitrile oxide cycloaddition, which has been used to create chiral 7-ring nitrogen heterocycles with excellent enantioselectivities (up to 97% ee). rsc.org Furthermore, palladium-catalyzed N-allylation using chiral ligands has been shown to produce rotationally stable N-C axially chiral sulfonamides with good enantioselectivity. nih.gov These methods provide powerful tools for accessing a diverse range of chiral amine derivatives.

Multi-Component Condensation Reactions for Complex Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products, thereby minimizing waste and saving time. researchgate.netnih.gov These reactions are particularly useful for generating libraries of structurally diverse analogues.

Imines are common intermediates in many MCRs. nih.govacs.org For instance, the condensation of an amine, an aldehyde, and a ketone can lead to complex heterocyclic structures. researchgate.net The Mannich reaction is a classic example of a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a carbonyl compound. nih.gov While classical Mannich reactions can have limitations, modern variations have been developed to overcome these issues. nih.gov Pseudo-multicomponent reactions, where one reactant participates in multiple steps, further expand the diversity of molecules that can be synthesized. rsc.org These advanced condensation strategies offer powerful avenues for the rapid assembly of complex molecules that are structurally related to this compound.

"Click Chemistry" Applications in Analogous Pyrimidine-Aniline Scaffolds

"Click chemistry" represents a class of biocompatible, highly efficient, and specific reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. This methodology allows for the rapid and modular synthesis of complex molecules from simple building blocks. In the context of medicinal chemistry, click chemistry has been widely adopted for the synthesis of novel heterocyclic compounds, including those with a pyrimidine-aniline scaffold. While direct examples of click chemistry for the synthesis of this compound itself are not prevalent in the literature, the application of this strategy to analogous structures, such as quinoline-1,2,3-triazole-anilines and pyrimidine-triazole hybrids, provides significant insight into its potential. mdpi.comnih.gov

A notable example is the synthesis of quinoline (B57606)–1,2,3-triazole–aniline derivatives. In a multi-step synthesis, a key step involves the click reaction between a quinoline-azide intermediate and a propargylated aniline derivative. mdpi.com This reaction, typically catalyzed by copper sulfate (B86663) and a reducing agent like sodium ascorbate, proceeds under mild conditions and affords the desired triazole-linked aniline derivatives in good to excellent yields (43% to 92%). mdpi.com The structure of these compounds is confirmed through various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. mdpi.com

The following table summarizes the yields for a selection of synthesized quinoline–1,2,3-triazole–aniline derivatives, demonstrating the efficiency of the click chemistry approach.

| Compound ID | R-Group on Aniline | Yield (%) |

| 11b | 4-Bromo | 87 |

| 11c | 4-Iodo | 92 |

Data sourced from a study on the synthesis of quinoline–1,2,3-triazole–aniline derivatives. mdpi.com

This modular approach allows for the generation of a library of compounds with diverse substitutions on the aniline ring, which is invaluable for structure-activity relationship (SAR) studies. The 1,2,3-triazole ring, formed during the click reaction, is not merely a linker but can also participate in biological interactions and is known for its metabolic stability. asianpharmtech.com

Furthermore, the synthesis of pyrimidine (B1678525) nucleoside analogues has also benefited from the application of click chemistry. For instance, azido-pyrimidine nucleosides have been coupled with various alkynes to produce hybrid molecules with potential biological activities. nih.gov These examples underscore the versatility of click chemistry in creating complex molecular architectures involving pyrimidine and aniline-like moieties, suggesting a viable synthetic strategy for analogues of this compound.

Process Optimization Considerations for Industrial-Scale Production of Pharmaceutical Intermediates

The transition from laboratory-scale synthesis to industrial-scale production of pharmaceutical intermediates like this compound necessitates a thorough process optimization to ensure safety, efficiency, consistency, and cost-effectiveness. The primary goals of process optimization are to reduce costs by minimizing process steps, improving yields, shortening cycle times, and producing a higher quality product. cphi-online.com

Key considerations in the process optimization for the industrial production of pharmaceutical intermediates include:

Identification of Critical Process Parameters (CPPs): CPPs are operational parameters that must be controlled within a defined range to ensure the final product meets its quality specifications. asianpharmtech.com For the synthesis of an aromatic amine, these could include temperature, pressure, pH, reaction time, and catalyst loading. A systematic approach, such as Design of Experiments (DoE), can be employed to identify and optimize these parameters. asianpharmtech.com DoE allows for the simultaneous investigation of multiple variables, leading to a comprehensive understanding of their impact on the reaction outcome. asianpharmtech.com

Route Selection and Development: The synthetic route used in medicinal chemistry for initial discovery may not be suitable for large-scale production. acsgcipr.org An ideal industrial route should utilize readily available, low-cost starting materials, involve a minimal number of synthetic steps, and avoid hazardous reagents and extreme reaction conditions. gd3services.com For instance, in the industrial production of aniline, traditional multi-step processes are often scrutinized for their atomic efficiency and environmental impact, leading to research into more direct amination methods. utwente.nl

Scale-Up and Technology Transfer: Scaling up a chemical process from the lab to a manufacturing plant is a critical step that requires careful consideration of factors like heat transfer, mass transfer, and mixing, which can behave differently at a larger scale. asianpharmtech.comacsgcipr.org A case study on the scale-up of a process intermediate demonstrated the importance of developing scalable freezing and thawing operations to allow for long-term storage and decouple upstream and downstream processes. This led to a 30% cost reduction and a 3.4-fold increase in throughput. sartorius.hr

Process Analytical Technology (PAT): PAT involves the use of real-time analytical tools to monitor and control the manufacturing process. asianpharmtech.com This allows for a more dynamic and responsive approach to process control, ensuring consistent product quality and identifying potential deviations early on.

Downstream Processing and Purification: The purification of the final intermediate is a crucial step. Optimization here focuses on minimizing the use of techniques like silica (B1680970) gel chromatography, which can be costly and generate significant waste at an industrial scale. gd3services.com Developing efficient crystallization or distillation procedures is often a key aspect of process optimization.

The following table outlines some common process optimization strategies and their objectives in the context of pharmaceutical intermediate production.

| Optimization Strategy | Objective |

| Design of Experiments (DoE) | Identify and optimize Critical Process Parameters (CPPs) to maximize yield and purity. |

| Catalyst Screening | Find a more efficient, selective, and cost-effective catalyst to improve reaction kinetics and reduce by-product formation. |

| Solvent Selection | Choose a solvent that is safe, environmentally friendly, and allows for easy product isolation and purification. |

| Continuous Manufacturing | Move from batch processing to a continuous flow process to improve efficiency, consistency, and safety. |

This table summarizes common optimization strategies discussed in the context of pharmaceutical manufacturing. asianpharmtech.comrsc.orgresearchgate.netnumberanalytics.com

A case study on optimizing the production sequence at a pharmaceutical manufacturing plant highlighted the importance of identifying and addressing bottlenecks in the workflow. patrickrigoni.ch By visualizing the entire process and understanding the queuing of batches at different workcenters, it was possible to streamline the material flow and reduce work-in-progress inventory. patrickrigoni.ch Such holistic approaches to process analysis are essential for the efficient and economical industrial-scale production of pharmaceutical intermediates.

Reactivity and Transformational Chemistry of 2 Methyl 4 Propan 2 Yloxy Aniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene (B151609) ring of 2-Methyl-4-(propan-2-yloxy)aniline is activated towards electrophilic aromatic substitution (EAS) by the presence of both the amino and the isopropoxy groups. Both are ortho-, para-directing groups. The methyl group is also an ortho-, para-director, but its activating effect is weaker. The directing effects of these substituents determine the regioselectivity of EAS reactions.

The amino group is a strongly activating, ortho-, para-directing group. The isopropoxy group is also activating and ortho-, para-directing. The methyl group is a weakly activating, ortho-, para-directing group. In cases of multiple activating groups, the strongest activating group generally controls the position of substitution. Therefore, the amino group will be the primary director of substitution.

The positions ortho to the amino group (positions 3 and 5) and para to the amino group (position 1, which is occupied by the methyl group) are activated. The positions ortho to the isopropoxy group (positions 3 and 5) and para to the isopropoxy group (position 2, which is occupied by the methyl group) are also activated. The positions ortho to the methyl group (positions 1 and 3) and para to the methyl group (position 4, which is occupied by the isopropoxy group) are activated.

Considering the combined effects:

Position 3: Is ortho to the amino group, ortho to the isopropoxy group, and ortho to the methyl group. This position is highly activated.

Position 5: Is ortho to the amino group and ortho to the isopropoxy group. This position is also highly activated.

Position 6: Is meta to the amino group, meta to the isopropoxy group, and ortho to the methyl group. This position is less activated.

Therefore, electrophilic substitution is most likely to occur at positions 3 and 5. The steric hindrance from the adjacent methyl and isopropoxy groups might influence the ratio of substitution at these two positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-3-nitro-4-(propan-2-yloxy)aniline and 2-Methyl-5-nitro-4-(propan-2-yloxy)aniline |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-methyl-4-(propan-2-yloxy)aniline and 5-Bromo-2-methyl-4-(propan-2-yloxy)aniline |

| Sulfonation | SO₃, H₂SO₄ | 2-Amino-3-methyl-6-(propan-2-yloxy)benzenesulfonic acid and 4-Amino-3-methyl-5-(propan-2-yloxy)benzenesulfonic acid |

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to participate in a variety of reactions.

Acylation: The aniline can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.

Alkylation: The amino group can undergo alkylation with alkyl halides. However, polyalkylation is a common side reaction.

Diazotization: Treatment of the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. This diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as the Sandmeyer reaction to introduce a wide range of functional groups.

Reactions Involving the Isopropoxy Group

The isopropoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can undergo cleavage under harsh conditions.

Ether Cleavage: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures can cleave the ether bond to yield 4-amino-3-methylphenol (B1666317) and isopropyl iodide or bromide.

Cross-Coupling Reactions for Extended Molecular Architectures

To utilize this compound in cross-coupling reactions, it typically needs to be first converted into a derivative containing a suitable leaving group, such as a halide or a triflate. For instance, after diazotization and subsequent Sandmeyer reaction to introduce a bromine atom, the resulting bromo-derivative can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form an aryl alkyne.

Buchwald-Hartwig Amination: The aniline itself can act as a nucleophile in this reaction, coupling with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a diarylamine.

Derivatization Strategies for Functional Group Transformations

The functional groups present in this compound offer numerous possibilities for derivatization.

Modification of the Amino Group:

Conversion to an isocyanate by reaction with phosgene (B1210022) or a phosgene equivalent.

Conversion to a sulfonamide by reaction with a sulfonyl chloride.

Formation of Schiff bases by condensation with aldehydes or ketones.

Modification of the Aromatic Ring:

Introduction of other functional groups via electrophilic aromatic substitution as described in section 3.1.

Lithiation of the ring followed by reaction with various electrophiles.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. fiveable.me

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-Methyl-4-(propan-2-yloxy)aniline would be expected to show distinct signals for the aromatic protons, the methyl protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the amine protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. docbrown.infodocbrown.info

For instance, the aromatic protons would typically appear in the downfield region of the spectrum, while the aliphatic protons of the methyl and isopropoxy groups would be found further upfield. docbrown.info The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique chemical environment. docbrown.info Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals, providing valuable information about the connectivity of the atoms. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 6.6 - 7.2 | Multiplet | - |

| NH₂ | 3.5 - 4.5 | Singlet (broad) | - |

| OCH(CH₃)₂ | 4.4 - 4.6 | Septet | ~6.0 |

| Ar-CH₃ | 2.1 - 2.3 | Singlet | - |

| OCH(CH₃)₂ | 1.2 - 1.4 | Doublet | ~6.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon atom's hybridization and its bonding environment. docbrown.infodocbrown.info

The aromatic carbon atoms would resonate at lower field (higher ppm values) compared to the aliphatic carbon atoms of the methyl and isopropoxy groups. docbrown.info The carbon atom attached to the electronegative oxygen atom of the isopropoxy group would be expected to have a higher chemical shift than the other aliphatic carbons. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 140 - 145 |

| Aromatic C-O | 148 - 152 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-CH₃ | 120 - 130 |

| OCH(CH₃)₂ | 68 - 72 |

| Ar-CH₃ | 15 - 20 |

| OCH(CH₃)₂ | 20 - 25 |

While not directly applicable to this compound itself, advanced NMR techniques such as ³¹P NMR and ¹⁹F NMR are invaluable for characterizing derivatives of this compound that contain phosphorus or fluorine atoms. fiveable.me For instance, if this aniline (B41778) were used as a precursor to synthesize a molecule containing a trifluoromethyl group, ¹⁹F NMR would be essential for confirming the presence and electronic environment of this group. beilstein-journals.org Similarly, if a phosphorus-containing moiety were introduced, ³¹P NMR would provide crucial structural information. fiveable.me These techniques, along with two-dimensional NMR experiments like COSY and HMQC, are powerful tools for the unambiguous structural elucidation of more complex molecules derived from the title compound. ipb.ptresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound. airhygiene.comresearchgate.net

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and isopropoxy groups would be observed around 2850-3100 cm⁻¹. rroij.com

Key absorption bands would also include the C-O-C stretching of the ether linkage and the C-N stretching of the amine group. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. rroij.com The presence of a methyl group is often indicated by a band around 1155 cm⁻¹. rroij.com

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2980 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O-C Stretch (ether) | 1200 - 1250 |

| C-N Stretch | 1250 - 1350 |

| N-H Bend | 1580 - 1650 |

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would also show characteristic peaks for the aromatic ring, the methyl group, and the isopropoxy group. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C10H15NO, the nominal molecular weight is 165 g/mol . scbio.cn

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula.

For this compound (C10H15NO), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS analysis, confirming the elemental composition. While specific experimental HRMS data for this compound is not widely published, analysis of structurally similar compounds demonstrates the power of the technique. For instance, the related compound 2-methoxy-N-methyl-4-(propan-2-yloxymethyl)aniline (C12H19NO2) has a calculated exact mass of 209.141578849 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that corresponds very closely to its own calculated exact mass, thereby verifying its chemical formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C10H15NO |

| Nominal Mass | 165 u |

Note: Monoisotopic mass calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions in mass spectrometry, each providing different types of structural information.

Electron Ionization (EI) Mass Spectrometry: EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive and predictable fragmentation. For this compound, the resulting mass spectrum would be expected to show a molecular ion peak ([M]•+) at m/z 165. Due to the presence of a nitrogen atom, this molecular ion peak would have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern would likely be dominated by cleavages characteristic of aromatic amines and ethers. libretexts.org Key fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atom of the aniline group.

Cleavage of the isopropyl group: Loss of a propyl radical (•C3H7) would result in a fragment ion at m/z 122, or loss of propene via a McLafferty-type rearrangement from the ether linkage.

Loss of the methyl group from the aromatic ring, leading to a fragment at m/z 150 ([M-15]+).

The stable aromatic ring itself would result in a prominent ion. libretexts.org

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) with minimal fragmentation. It is particularly useful for confirming molecular weight. For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal at m/z 166.1232, corresponding to the protonated molecule [C10H15NO + H]+. This technique is highly sensitive and confirms the molecular mass with high confidence. nih.gov

Table 2: Predicted Key Fragments in EI Mass Spectrometry

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 165 | [C10H15NO]•+ | Molecular Ion (M•+) |

| 150 | [C9H12NO]+ | Loss of methyl radical (•CH3) |

| 122 | [C7H8NO]+ | Loss of propyl radical (•C3H7) from isopropoxy group |

Electronic Spectroscopy and Optical Properties (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dictated by the electronic structure of the substituted benzene (B151609) ring.

The aniline chromophore exhibits characteristic absorption bands arising from π → π* transitions of the aromatic system and n → π* transitions associated with the non-bonding electrons of the nitrogen atom. The presence of the methyl (-CH3) and isopropoxy (-OC3H7) groups as substituents on the benzene ring acts to modify these transitions. Both are auxochromes with electron-donating properties, which typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity (hyperchromic effect).

Table 3: Expected UV-Visible Absorption Bands

| Electronic Transition | Approximate Wavelength (λmax) Range | Description |

|---|---|---|

| π → π* | 230-250 nm | Primary absorption band, high intensity |

X-ray Crystallography for Solid-State Structure Determination and Conformation

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If a single-crystal X-ray diffraction study were to be performed, it would yield a wealth of structural information. mdpi.comresearchgate.net

Key structural parameters that would be determined include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements for all bonds, including C-C, C-N, C-O, and C-H bonds within the molecule. This would reveal any distortions from idealized geometries.

Torsion Angles: These angles would define the conformation of the flexible isopropoxy group relative to the plane of the benzene ring and the orientation of the amine group.

Intermolecular Interactions: The analysis would reveal any hydrogen bonding (e.g., involving the -NH2 group) or other non-covalent interactions that stabilize the crystal packing. mdpi.com

This data would provide an unambiguous confirmation of the molecular structure and its preferred conformation in the solid phase.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure Properties

Quantum chemical calculations offer a microscopic view of the molecule, providing insights into its fundamental characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP hybrid functional, combined with the 6-311+G(d,p) basis set, is frequently employed for accurate calculations of molecular geometries, vibrational frequencies, and electronic properties of organic compounds. acs.orgdntb.gov.ua This level of theory has been shown to provide results that are in good agreement with experimental data for a variety of molecules. acs.orgresearchgate.net For 2-Methyl-4-(propan-2-yloxy)aniline, DFT calculations can be used to determine optimized structural parameters such as bond lengths and angles. acs.org

Table 1: Representative DFT Calculation Parameters

| Parameter | Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311+G(d,p) |

| Application | Geometry Optimization, Vibrational Frequencies, Electronic Properties |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pearson.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. wustl.edu Reactivity descriptors, such as electronegativity and chemical hardness, can also be derived from HOMO and LUMO energies to further quantify the molecule's chemical behavior. researchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates molecular stability and reactivity. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orgresearchgate.net These maps are color-coded to indicate regions of negative and positive electrostatic potential. youtube.com Red areas typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. youtube.comresearchgate.net For this compound, an MEP map would reveal the electron-rich areas around the nitrogen and oxygen atoms and the benzene (B151609) ring, highlighting them as potential sites for chemical reactions. researchgate.net

Potential Energy Surface (PES) scanning is a computational method used to explore the conformational landscape of a molecule. q-chem.comyoutube.com By systematically changing specific dihedral angles or bond lengths and optimizing the remaining geometry at each step, a PES scan can identify the most stable conformers (energy minima) and the transition states between them. q-chem.comscispace.com For this compound, a PES scan could be performed by rotating the isopropoxy group and the C-N bond to understand the molecule's conformational preferences and the energy barriers to rotation. scispace.com This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Simulation and Validation of Spectroscopic Parameters

Computational methods are also employed to simulate and validate experimental spectroscopic data. researchgate.net DFT calculations, for instance, can be used to predict vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra). acs.orgresearchgate.net The calculated spectra can then be compared with experimental results to confirm the molecular structure and provide a detailed assignment of the observed spectral bands. researchgate.net This integrated approach of theoretical calculations and experimental measurements offers a comprehensive characterization of the spectroscopic properties of this compound.

Advanced Topological and Electronic Properties Analysis (e.g., AIM, RDG, ELF)

The electronic structure of a molecule dictates its physical and chemical properties. Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and the Electron Localization Function (ELF) are employed to map and understand this electronic landscape in detail.

Atoms in Molecules (AIM): The AIM theory allows for a rigorous definition of atoms and the chemical bonds between them based on the topology of the electron density. For this compound, an AIM analysis would characterize the nature of its covalent bonds (e.g., C-N, C-O, C-C, C-H) by locating bond critical points (BCPs) and analyzing the electron density and its Laplacian at these points. This would quantify the degree of covalent and ionic character in each bond, providing a detailed picture of electron distribution.

Reduced Density Gradient (RDG): RDG analysis is a method used to visualize and identify non-covalent interactions (NCIs), which are crucial for understanding molecular aggregation and interactions with other molecules. researchgate.net The RDG is derived from the electron density and its first derivative. researchgate.net Plotting the RDG against the electron density reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net For this compound, RDG analysis would likely highlight van der Waals forces within the isopropoxy group and potential weak intramolecular hydrogen bonds involving the amine group and the ether oxygen, which influence the molecule's conformational preferences.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization, which correspond to chemical concepts like covalent bonds and lone pairs. taylorandfrancis.comjussieu.fr An ELF analysis provides a vivid, three-dimensional map of the molecule's electronic structure. For this compound, the ELF would show distinct localization domains for the covalent bonds, the lone pair of electrons on the nitrogen atom of the amine group, and the lone pairs on the oxygen atom of the isopropoxy group. The shape and localization of these domains are fundamental to understanding the molecule's reactivity, particularly its nucleophilic and basic character.

Table 1: Theoretical Analysis Methods and Expected Insights for this compound

| Analytical Method | Information Provided | Expected Application to this compound |

| Atoms in Molecules (AIM) | Characterizes chemical bonds and atomic interactions based on electron density topology. | - Defines the nature (covalent, ionic) of C-C, C-H, C-N, and C-O bonds.- Quantifies bond strengths and charge distribution across the molecule. |

| Reduced Density Gradient (RDG) | Identifies and visualizes non-covalent interactions (NCIs) like van der Waals forces and hydrogen bonds. researchgate.net | - Visualizes intramolecular steric hindrance between the methyl and isopropoxy groups.- Identifies potential weak hydrogen bonding between the amine (-NH2) and ether (-O-) groups. |

| Electron Localization Function (ELF) | Maps regions of high electron localization, corresponding to bonds, lone pairs, and atomic cores. taylorandfrancis.com | - Clearly visualizes the lone pair electrons on the nitrogen and oxygen atoms.- Delineates the pi-electron system of the aromatic ring. |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. While specific mechanistic studies on this compound are not widely published, the reactivity can be inferred from computational studies on analogous aromatic amines like 4-methyl aniline (B41778). mdpi.comresearchgate.net

A likely area of investigation is the atmospheric oxidation of the compound, often initiated by hydroxyl (•OH) radicals. mdpi.com Computational methods such as Density Functional Theory (DFT), using functionals like M06-2X, and high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are standard tools for such studies. mdpi.comresearchgate.net These methods are used to map the potential energy surface (PES) of the reaction.

The reaction of this compound with •OH radicals could proceed through several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amine (-NH2) group, the methyl (-CH3) group, or the isopropoxy group. The relative activation barriers for these abstraction pathways would determine the major initial products.

Radical Addition: The •OH radical can add to the aromatic ring at various positions. The stability of the resulting radical adducts would depend on the directing effects of the existing substituents (methyl, isopropoxy, and amino groups).

Table 2: Hypothetical Reaction Pathways for this compound with •OH Radical

| Reaction Type | Description | Computational Method | Expected Outcome |

| H-Abstraction from Amine | The •OH radical removes a hydrogen atom from the -NH2 group, forming water and an anilinyl radical. | DFT (e.g., M06-2X), CCSD(T) | Calculation of activation energy and reaction rate. Likely a favorable pathway due to the N-H bond's relative weakness. |

| H-Abstraction from Methyl | The •OH radical removes a hydrogen atom from the -CH3 group, forming a benzyl-type radical. | DFT, CCSD(T) | Determination of the energetic barrier for this pathway compared to others. |

| •OH Addition to Ring | The •OH radical adds to an ortho or meta position on the aromatic ring relative to the amine group. | DFT, CCSD(T) | Identification of the most stable radical adducts and subsequent reaction steps. |

| Kinetic Analysis | Calculation of reaction rate constants over a range of temperatures and pressures. | Transition State Theory (TST), RRKM Theory | Prediction of the dominant reaction channel and the compound's atmospheric lifetime. |

Structure Activity Relationship Sar Studies of 2 Methyl 4 Propan 2 Yloxy Aniline Derivatives

Design Principles for Biologically Active Derivatives

The design of biologically active derivatives of 2-methyl-4-(propan-2-yloxy)aniline is rooted in established medicinal chemistry principles. Analog design, a primary strategy, involves the modification of a known bioactive compound to produce new molecules with similar chemical and biological profiles. nih.gov This process is not random; it is a carefully considered approach to enhance desired properties while minimizing undesirable ones.

Key strategies in the design of novel derivatives include:

Modification of Substituents: The core this compound structure presents several points for modification. The amino group, the methyl group, and the isopropoxy group can all be altered or replaced. For instance, the amino group can be acylated to form amides, which can change the electronic properties and hydrogen bonding capabilities of the molecule.

Homologation: Alkyl chains within the molecule, such as the isopropyl group, can be lengthened or shortened. This can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Alteration of Stereochemistry: If chiral centers are introduced into the derivatives, the different stereoisomers can be synthesized and tested. It is common for one enantiomer or diastereomer to have significantly higher biological activity than others.

Design of Rigid Analogs: To better understand the optimal conformation for binding to a biological target, more rigid structures can be designed. This reduces the number of possible conformations the molecule can adopt, which can lead to increased potency and selectivity.

The overarching goal of these design principles is to create analogs with improved pharmacological profiles, which may include enhanced potency, better selectivity for the target, improved pharmacokinetic properties, and reduced toxicity. cresset-group.combiopartner.co.uk

Positional and Substituent Effects on Biological Potency and Selectivity

The specific placement and nature of substituents on the aniline (B41778) ring are critical determinants of the biological activity of this compound derivatives. The electronic and steric properties of these substituents can profoundly influence how the molecule interacts with its biological target.

Quantitative Structure-Activity Relationship (QSAR) studies on related aniline derivatives have provided valuable insights into these effects. For example, a study on substituted anilides revealed that the presence of a nitro group was associated with enhanced antimicrobial activity. cust.edu.twresearchgate.net This suggests that electron-withdrawing groups can positively modulate the biological effects in certain aniline series.

Another QSAR study on methyl- and/or chloro-substituted anilines demonstrated a strong correlation between the toxicity of the compounds and their 1-octanol/water partition coefficient (log KOW), a measure of lipophilicity. uky.edu The study found that the toxicity of most of these anilines fit a polar narcosis model. However, some derivatives deviated from this model, highlighting the influence of specific substituents. For instance, aniline itself and the 4-chloro derivative were more toxic than predicted, while several di- and trimethyl derivatives were less toxic. uky.edu For these less toxic derivatives, the inclusion of the Hammett sigma constant (Σσ), an electronic parameter, improved the QSAR model, indicating the importance of electronic effects in modulating their activity. uky.edu

These findings underscore the principle that both the position and the electronic nature of substituents are key. In the case of this compound, the methyl group at position 2 and the isopropoxy group at position 4 dictate the molecule's specific properties. Any modification, such as moving the methyl group to a different position or replacing the isopropoxy group with a different alkoxy group, would be expected to alter its biological activity profile.

Table 1: QSAR Model for the Toxicity of Substituted Anilines This table is based on data from a study on methyl- and/or chloro-substituted anilines and illustrates the relationship between physicochemical properties and biological activity.

| QSAR Model Equation | Number of Compounds (n) | Correlation Coefficient (r²) | Statistical Significance (Pr > f) |

| log IGC50⁻¹ = 0.698 (log KOW) - 1.190 | 23 | 0.931 | 0.0001 |

| log IGC50⁻¹ = 0.428 (log KOW) + 0.733 (Σσ) - 0.828 | 30 | 0.919 | 0.0001 |

Source: Adapted from Schultz, T.W. et al., Chemosphere, 1990. uky.edu

Computational Modeling in SAR Elucidation and Optimization

For aniline derivatives, various computational approaches have been employed:

Quantitative Structure-Activity Relationship (QSAR): As discussed previously, QSAR models mathematically describe the relationship between a compound's structure and its biological activity. cust.edu.tw These models use calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For instance, QSAR studies on aniline derivatives have utilized descriptors such as molecular connectivity indices, the 1-octanol/water partition coefficient (log KOW), and electronic parameters like the Hammett sigma constant to successfully model antibacterial and antifungal activities. cust.edu.twresearchgate.netuky.edu Another QSAR study on a set of 81 aniline derivatives identified descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume (vWV) as being important for modeling the lipophilicity of these compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. While specific docking studies on this compound derivatives are not widely published, this method would be crucial for understanding the specific interactions—like hydrogen bonds and hydrophobic interactions—that govern the binding of these derivatives to their target.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. Such calculations have been applied to aniline to study its adsorption on various surfaces, providing insights into its molecular orbitals and reactive sites. nih.govacs.orgaip.org In a pharmacological context, DFT can help to understand the electronic properties that influence receptor binding and reactivity.

While extensive computational studies specifically targeting this compound derivatives are limited in publicly available literature, the methods described are standard practice in the field and would be applied in any drug discovery program focused on this chemical scaffold.

Bioisosteric Replacement Strategies for Improved Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the pharmacological profile of a lead compound. It involves substituting one atom or group of atoms in the molecule with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, reducing toxicity, or optimizing ADME properties. ipinnovative.com

Anilines, while versatile, are sometimes associated with metabolic instability or toxicity. cresset-group.combiopartner.co.ukacs.org Therefore, replacing the aniline moiety with a suitable bioisostere can be a key optimization strategy. cresset-group.comacs.org The goal of such a replacement is to retain the key interactions necessary for biological activity while mitigating the undesirable properties of the aniline group. acs.org

Common bioisosteric replacements for functional groups that could be applied to derivatives of this compound include:

Carboxylic Acid Bioisosteres: If a derivative were to include a carboxylic acid, it could be replaced with a tetrazole ring. This is a common strategy, as seen in angiotensin receptor blockers like losartan, to improve bioavailability and stability. ipinnovative.com

Ketone vs. Sulfone: The replacement of a ketone with a sulfone can improve metabolic stability and alter binding interactions. ipinnovative.com

Hydrogen vs. Fluorine: Substituting hydrogen with fluorine is a frequent tactic to block metabolic oxidation at a specific position and can alter the electronic properties of the molecule. cresset-group.com

Advanced Research Applications and Pharmacological Relevance

Role in Medicinal Chemistry and Drug Discovery

2-Methyl-4-(propan-2-yloxy)aniline has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a substituted aniline (B41778) ring, makes it a crucial intermediate for creating complex organic molecules with potential biological activities. Aniline and its derivatives are common starting materials in the pharmaceutical industry for developing new drug therapies. umich.edu

The compound serves as a fundamental building block in the synthesis of various pharmaceutical agents. Its chemical structure allows for modifications, such as oxidation to form quinones or substitution reactions to produce a range of aniline derivatives, which are then used to construct more complex drug candidates. The synthesis of quinoline (B57606) derivatives, in particular, has been a significant area of research. These derivatives, which can be synthesized from aniline precursors, form the core of several approved anticancer drugs like bosutinib (B1684425) and neratinib. nih.gov

The general process often involves the reaction of an aniline derivative with other molecules to form the quinoline core, which can then be further modified to enhance its therapeutic properties. sci-hub.se This versatility makes this compound a key intermediate in the development of new medicines.

Derivatives of this compound have been investigated as inhibitors of specific biological targets. For instance, substituted anilines have been synthesized and studied as potential inhibitors of the H+/K+ ATPase enzyme system, which is involved in gastric acid secretion. nih.gov

In the context of cancer, the echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK) fusion protein is a key driver in a subset of non-small cell lung cancers (NSCLC). nih.gov While direct inhibition of EML4-ALK by this compound itself is not documented, the development of small molecule tyrosine kinase inhibitors (TKIs) often involves aniline-based scaffolds. nih.gov The ability to create a diverse range of derivatives from this starting material is crucial for identifying potent and selective inhibitors against such targets. arabjchem.org

The following table provides examples of aniline and quinoline derivatives and their targeted biological activities:

| Derivative Type | Biological Target | Therapeutic Area |

| Substituted Anilines | H+/K+ ATPase | Gastrointestinal Disorders |

| Quinoline Derivatives | Tyrosine Kinases (e.g., Bcr-Abl, Src) | Cancer (e.g., Chronic Myelogenous Leukemia) |

| Quinoline Derivatives | EML4-ALK | Cancer (Non-Small Cell Lung Cancer) |

Research has extended to exploring the enzyme inhibition and antioxidant properties of compounds structurally related to this compound. The core aniline structure can interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing their activity. This modulation of enzyme activity is a key mechanism of action for many drugs.

While specific studies on the antioxidant properties of this compound are not detailed, the broader class of aniline derivatives is known to possess a range of biological activities that are often linked to their ability to scavenge free radicals or interact with oxidative enzymes.

The development of quinoline derivatives from aniline precursors has shown significant promise in cancer therapeutics. nih.gov These compounds can exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org

One area of interest is the inhibition of the Ether-à-go-go-1 (Eag-1) potassium channel, which is overexpressed in many human cancers and plays a role in cell proliferation and tumor progression. While direct inhibition by this compound is not specified, the synthesis of quinoline-based compounds offers a pathway to developing Eag-1 inhibitors.

Furthermore, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer potential against liver cancer cell lines. nih.gov Some of these compounds exhibited significant activity, demonstrating the potential of this chemical class in developing new cancer treatments. nih.gov For example, certain 4-anilinofuro[2,3-b]quinoline derivatives have shown selective activity against non-small-cell lung cancer cells. nih.gov

The table below summarizes the anticancer activity of some quinoline derivatives:

| Quinoline Derivative | Cancer Cell Line | IC50 Value |

| 2-morpholino-4-anilinoquinoline 3c | HepG2 (Liver Cancer) | 11.42 µM nih.gov |

| 2-morpholino-4-anilinoquinoline 3d | HepG2 (Liver Cancer) | 8.50 µM nih.gov |

| 2-morpholino-4-anilinoquinoline 3e | HepG2 (Liver Cancer) | 12.76 µM nih.gov |

Applications in Antimicrobial and Antifungal Research

The structural motif of this compound is also relevant in the search for new antimicrobial and antifungal agents. The aniline scaffold can be found in various compounds with demonstrated activity against bacteria and fungi.

For instance, new tetracyclic quinobenzothiazine derivatives, synthesized from aniline derivatives, have shown interesting antimicrobial properties. nih.gov These compounds were effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, nicotinonitrile derivatives synthesized from aniline precursors have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger. researchgate.net

In the realm of antifungal research, tetrazole compounds derived from α-amino nitriles, which can be related to aniline structures, have been tested against Aspergillus niger and Candida albicans. nih.gov Although the specific derivatives of this compound in these studies are not explicitly mentioned, the underlying chemical principles highlight the potential of this compound as a starting point for developing new antimicrobial and antifungal agents.

Exploration in Agrochemical Sciences and Pesticide Development

The application of this compound extends to the agrochemical sector. Novel quinoline derivatives based on a perfluoropropan-2-yl structure, which can be synthesized from aniline precursors, have been designed and evaluated for their fungicidal activities. researchgate.net One such compound demonstrated excellent activity against Erysiphe graminis, a powdery mildew fungus that affects various crops, with an EC50 value of 1.48 mg/L, outperforming a commercial fungicide. researchgate.net This highlights the potential for developing new and effective pesticides based on the quinoline scaffold derived from anilines like this compound.

Development of Chiral Compounds and Optically Active Pharmaceuticals

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound and its derivatives have been utilized in the asymmetric synthesis of chiral molecules, including key intermediates for pharmaceuticals.

One notable application is in the synthesis of chiral amines. Research has demonstrated the conversion of anilines into chiral benzylic amines through a formal one-carbon insertion into the aromatic C–N bond. nih.gov While this specific study did not use this compound directly, the methodology highlights a pathway where substituted anilines are key starting materials. For instance, the reaction of 2-fluoro-4-methylaniline (B1213500) resulted in the formation of a chiral product with 99% enantiomeric excess (ee). nih.gov This suggests the potential for similar transformations using this compound to create complex chiral amines.

Furthermore, the principles of asymmetric hydrogenation, a powerful tool for creating chiral centers, have been extensively reviewed. acs.org Catalytic asymmetric hydrogenation of prochiral substrates like imines, enamides, and enamines, often derived from anilines, leads to chiral amines with high enantioselectivity. acs.org For example, palladium-catalyzed asymmetric hydrogenation of certain substrates has yielded optically active products with over 99% ee. acs.org The structural motifs present in this compound make it a candidate for conversion into such prochiral substrates, which could then be hydrogenated to form valuable optically active pharmaceuticals.

The synthesis of chiral building blocks is another area where aniline derivatives are crucial. For example, the stereospecific synthesis of the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a chiral building block for natural terpenes, has been achieved through multi-step sequences starting from chiral precursors. mdpi.com While not directly employing this compound, these synthetic strategies often rely on the availability of diverse, functionalized chiral molecules, a category of compounds that can be accessed from substituted anilines.

The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, has also been shown to produce 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se This reaction is regioselective, and the presence of electron-donating groups on the aniline starting material is crucial. sci-hub.se Given that the isopropoxy and methyl groups of this compound are electron-donating, it is a suitable substrate for such reactions, potentially leading to the synthesis of novel chiral quinoline-based compounds.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how potential drug candidates, or ligands, interact with their protein targets. Derivatives of this compound have been investigated as ligands in molecular docking studies to predict their binding affinity and interaction patterns with various protein kinases, which are important targets in cancer therapy.

In a study focused on developing dual inhibitors for Mer and c-Met kinases, a series of 2-substituted aniline pyrimidine (B1678525) derivatives were synthesized and evaluated. nih.govmdpi.com One of the standout compounds from this research, compound 18c , demonstrated potent inhibitory activity against both kinases. Molecular docking of compound 18c into the active site of the kinases was performed to understand the structural basis for its activity. nih.gov These studies help in elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the protein's binding pocket.

Another research effort focused on the design of novel 4-anilinoquinazoline (B1210976) derivatives as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir The most potent compound identified, 8a , which features a 4-bromo-2-fluoroaniline (B1266173) moiety, was subjected to molecular docking studies. The results indicated that compound 8a had favorable binding energies with both EGFR and VEGFR-2, with a particularly effective binding to VEGFR-2. ijcce.ac.ir The docking analysis revealed the binding mode of the inhibitor, providing insights for the rational design of even more potent dual inhibitors.

Similarly, docking studies have been performed on a series of aniline derivatives targeting c-Met kinase. researchgate.net These studies aimed to understand the binding modes of 3-fluoro-4-(pyrrolo[2,1-f] drugbank.comnih.govtriazin-4-yloxy)aniline and related compounds. The results showed that all the compounds generally adopted a similar binding mode within the kinase's active site, highlighting crucial hydrophobic interactions. researchgate.net

The table below summarizes findings from molecular docking studies of compounds structurally related to this compound, demonstrating their potential as kinase inhibitors.

| Compound/Derivative Class | Target Protein(s) | Key Findings from Docking Studies |

| 2-Substituted aniline pyrimidines | Mer and c-Met kinases | Compound 18c showed potent dual inhibitory activity, and docking studies elucidated its binding mode. nih.govmdpi.com |

| 4-Anilinoquinazolines | EGFR and VEGFR-2 | Compound 8a exhibited effective binding with VEGFR-2, with binding energies of -6.39 and -8.24 kcal/mol for EGFR and VEGFR-2, respectively. ijcce.ac.ir |

| 3-Fluoro-4-(pyrrolo[2,1-f] drugbank.comnih.govtriazin-4-yloxy)aniline derivatives | c-Met kinase | Docking revealed a common binding mode for all derivatives, emphasizing the importance of hydrophobic interactions within the active site. researchgate.net |

These examples underscore the utility of this compound and its analogs as scaffolds in computational drug design, facilitating the prediction and understanding of ligand-protein interactions crucial for developing targeted therapies.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Sustainable Production

The pursuit of green and sustainable chemical manufacturing is a paramount goal in modern chemistry. For a compound like 2-Methyl-4-(propan-2-yloxy)aniline, future research will likely focus on developing more environmentally friendly and efficient synthetic routes.

Current synthetic approaches for similar aniline (B41778) derivatives often involve multi-step processes that may use harsh reagents and generate significant waste. A general synthesis for this compound can be envisioned starting from o-toluidine (B26562), involving steps like acylation, nitration, hydrolysis, and etherification.

Table 1: Potential Synthetic Steps for this compound

| Step | Reaction | Reagents | Purpose |

| 1 | Acylation | Acetic acid | Protection of the amino group. |

| 2 | Nitration | Concentrated HNO₃ | Introduction of a nitro group. |

| 3 | Hydrolysis | Concentrated HCl | Removal of the acyl protecting group. |

| 4 | Etherification | Isopropyl halide | Introduction of the propan-2-yloxy group. |

Future research is expected to explore catalytic and bio-catalytic methods to streamline this process. For instance, the development of catalysts for the direct amination of substituted phenols or the use of enzymatic transformations could significantly improve the sustainability of its production. The use of renewable feedstocks and greener solvents will also be a key area of investigation.

Expansion of Derivatization Strategies for Enhanced Bioactivity and Specificity

Substituted anilines are a cornerstone in drug discovery, and this compound presents a versatile scaffold for creating new bioactive molecules. Preliminary assessments suggest potential antimicrobial and anti-inflammatory properties for compounds with similar structures.

Future research will likely involve systematic derivatization of the aniline's amino group and aromatic ring to enhance these or uncover new biological activities. For example, the synthesis of amide or sulfonamide derivatives by reacting the amino group is a common strategy to produce compounds with potential therapeutic properties.

Research into N-substituted anilines has indicated promising selectivity at serotonin (B10506) receptors, which could be beneficial for conditions like anxiety and depression. Exploring derivatives of this compound in this context could lead to new neuropharmacological agents. The introduction of bulky substituents, such as piperazine-piperidine, has been shown to improve target binding in kinase inhibitors, a key target in cancer therapy.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for their development as therapeutic agents. The aniline group is capable of forming hydrogen bonds and other non-covalent interactions with biological macromolecules like enzymes and receptors, thereby modulating their activity.

Future research will employ advanced analytical techniques such as X-ray crystallography and cryo-electron microscopy to elucidate the binding modes of these compounds with their protein targets. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be used to study these interactions in solution. A deeper understanding of these mechanisms will enable the rational design of more potent and selective drugs.

Integration of Advanced Computational Design with Experimental Validation

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. For this compound, computational approaches can predict the biological activity, and pharmacokinetic properties of its derivatives, thus guiding synthetic efforts.

Table 2: Computationally Predicted Properties of 2-methyl-4-(prop-2-yn-1-yloxy)aniline

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Monoisotopic Mass | 161.08406 Da |

| XlogP (predicted) | 1.3 |

| Data for a closely related compound, as specific data for this compound is not available. bldpharm.com |

Future research will utilize techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to screen virtual libraries of derivatives against various biological targets. These in silico studies can identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. The integration of computational design with experimental validation will be a powerful strategy for developing new applications for this compound.

Potential for Applications in Materials Science and other Interdisciplinary Fields